molecular formula C14H17FN4O2 B5097702 3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile

3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile

Cat. No.: B5097702
M. Wt: 292.31 g/mol
InChI Key: BYRLGBVIVMOBFZ-UHFFFAOYSA-N
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Description

3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile is a complex organic compound that features a piperazine ring substituted with a 2-fluoro-5-methyl-4-nitrophenyl group and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluoro, methyl, and nitro groups. The final step involves the introduction of the propanenitrile group. Common reagents used in these reactions include fluorinating agents, nitrating agents, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 3-[4-(2-Amino-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanoic acid.

Scientific Research Applications

3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propanenitrile
  • 3-[4-(2-Fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile
  • 3-[4-(2-Fluoro-5-nitrophenyl)piperazin-1-yl]propanenitrile

Uniqueness

3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile is unique due to the specific combination of substituents on the piperazine ring. The presence of both fluoro and nitro groups, along with the methyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2/c1-11-9-14(12(15)10-13(11)19(20)21)18-7-5-17(6-8-18)4-2-3-16/h9-10H,2,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRLGBVIVMOBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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